molecular formula C18H20N2O4 B2520789 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034585-89-0

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2520789
CAS No.: 2034585-89-0
M. Wt: 328.368
InChI Key: XQQGCAFIFSMCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of urea derivatives and their structural analysis. For instance, Khouili et al. (2021) explored the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement, leading to the creation of urea derivatives characterized by 1H and 13C NMR and X-ray crystallographic analysis. Such studies contribute to understanding the chemical properties and potential applications of urea derivatives in various scientific domains (Khouili et al., 2021).

Antimicrobial Activity

Urea derivatives have been investigated for their antimicrobial properties. Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents (Haranath et al., 2004).

Antioxidant Properties

The antioxidant capabilities of urea derivatives have also been a subject of study. Abd-Almonuim et al. (2020) prepared and characterized derivatives with high antioxidant activities, suggesting their use in pharmaceutical formulations to combat oxidative stress (Abd-Almonuim et al., 2020).

Chemical Reactions and Methodologies

Research by Peet (1987) and Liepa & Wright (2000) has explored the reactions of urea derivatives with other chemical compounds, contributing to the development of new synthetic methodologies. These studies provide insights into the chemical behavior of urea derivatives under various conditions, expanding the toolkit for chemical synthesis (Peet, 1987; Liepa & Wright, 2000).

Environmental Applications

A study by Hammer et al. (1998) characterized a yeast's ability to cleave the aromatic structure of dibenzofuran, a compound related to dioxins. This research points to the potential environmental applications of urea derivatives in bioremediation processes, particularly in degrading dioxin-like compounds (Hammer et al., 1998).

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-2-3-5-14(12)20-18(22)19-11-15(21)13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,15,21H,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGCAFIFSMCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.